Cas no 93539-83-4 (hexahydro-1H-Pyrrolizine-1-carboxylic acid)

hexahydro-1H-Pyrrolizine-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- hexahydro-1H-Pyrrolizine-1-carboxylic acid
- F2147-3429
- 93539-83-4
- starbld0047058
- 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylic acid
- SCHEMBL6262157
- AKOS017531102
- pyrrolizidine carboxylic acid
-
- Inchi: InChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)
- InChI Key: BZYGCNOHXFJSTG-UHFFFAOYSA-N
- SMILES: C1CC2C(CCN2C1)C(=O)O
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
- XLogP3: -1.8
hexahydro-1H-Pyrrolizine-1-carboxylic acid PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-3429-1g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 1g |
$1101.0 | 2023-09-06 | |
Life Chemicals | F2147-3429-10g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 10g |
$3790.0 | 2023-09-06 | |
TRC | H289466-1g |
hexahydro-1h-pyrrolizine-1-carboxylic acid |
93539-83-4 | 1g |
$ 1090.00 | 2022-06-04 | ||
TRC | H289466-100mg |
hexahydro-1h-pyrrolizine-1-carboxylic acid |
93539-83-4 | 100mg |
$ 185.00 | 2022-06-04 | ||
TRC | H289466-500mg |
hexahydro-1h-pyrrolizine-1-carboxylic acid |
93539-83-4 | 500mg |
$ 705.00 | 2022-06-04 | ||
Life Chemicals | F2147-3429-2.5g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 2.5g |
$2335.0 | 2023-09-06 | |
Life Chemicals | F2147-3429-0.5g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 0.5g |
$1045.0 | 2023-09-06 | |
Life Chemicals | F2147-3429-0.25g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 0.25g |
$992.0 | 2023-09-06 | |
Life Chemicals | F2147-3429-5g |
hexahydro-1H-pyrrolizine-1-carboxylic acid |
93539-83-4 | 95%+ | 5g |
$3015.0 | 2023-09-06 |
hexahydro-1H-Pyrrolizine-1-carboxylic acid Related Literature
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
Additional information on hexahydro-1H-Pyrrolizine-1-carboxylic acid
Hexahydro-1H-Pyrrolizine-1-carboxylic acid (CAS No. 93539-83-4): A Comprehensive Overview
Hexahydro-1H-Pyrrolizine-1-carboxylic acid, identified by the Chemical Abstracts Service registry number CAS No. 93539-83-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic saturated heterocycle features a pyrrolizine core, which is a crucial structural motif in numerous bioactive molecules. The compound's unique scaffold and functional properties make it a valuable building block for the synthesis of various pharmacologically relevant derivatives.
The< strong>hexahydro prefix in its name underscores the presence of a six-membered saturated ring system, which contributes to its favorable physicochemical properties, such as enhanced lipophilicity and metabolic stability. These characteristics are particularly advantageous in drug design, as they can influence bioavailability, target binding affinity, and overall pharmacokinetic profiles. The< strong>1H-Pyrrolizine-1-carboxylic acid moiety further introduces a carboxylic acid functional group at the 1-position of the pyrrolizine ring, providing opportunities for further derivatization and modification to tailor specific biological activities.
In recent years, there has been growing interest in< strong>hexahydro-1H-Pyrrolizine-1-carboxylic acid due to its potential applications in the development of novel therapeutic agents. The pyrrolizine scaffold is known to be present in several natural products and pharmacologically active compounds, including those with anti-inflammatory, antiviral, and anticancer properties. Researchers have been exploring its utility as a core structure for designing molecules that can interact with biological targets in a highly specific manner.
One of the most compelling aspects of< strong>hexahydro-1H-Pyrrolizine-1-carboxylic acid is its versatility in chemical synthesis. The presence of the carboxylic acid group allows for facile coupling with various nucleophiles, enabling the construction of complex molecular architectures. This flexibility has been exploited in the synthesis of peptidomimetics, where the pyrrolizine ring can mimic peptide bonds while offering improved stability and bioavailability. Such derivatives are particularly valuable in drug discovery efforts aimed at targeting protein-protein interactions.
The compound's potential as an intermediate in medicinal chemistry has also been highlighted in several cutting-edge research studies. For instance, recent work has demonstrated its role in the synthesis of novel inhibitors targeting enzyme superfamilies involved in metabolic pathways relevant to diseases such as diabetes and obesity. The< strong>hexahydro substitution pattern enhances solubility and membrane permeability, making it an attractive candidate for oral administration.
Moreover, computational studies have suggested that< strong>hexahydro-1H-Pyrrolizine-1-carboxylic acid exhibits favorable binding interactions with several protein targets, including kinases and transcription factors. These interactions are mediated by the compound's ability to adopt multiple conformations due to its rigid yet flexible bicyclic structure. Such conformational adaptability is often essential for achieving high-affinity binding to biological macromolecules.
The pharmaceutical industry has taken note of these findings, leading to increased investment in programs aimed at developing< strong>CAS No. 93539-83-4-based therapeutics. Several companies are currently engaged in optimizing derivatives of this compound for use as lead compounds or key intermediates in drug development pipelines. The emphasis on sustainable and efficient synthetic routes has also spurred innovation in green chemistry approaches, with researchers exploring catalytic methods that minimize waste and energy consumption.
The broader implications of< strong>hexahydro-1H-Pyrrolizine-1-carboxylic acid's role in drug discovery extend beyond individual therapeutic areas. Its structural features make it a promising candidate for addressing unmet medical needs by enabling the creation of molecules with unique mechanisms of action. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing next-generation treatments for a wide range of diseases.
In conclusion, hexahydro-1H-Pyrrolizine-1-carboxylic acid (CAS No. 93539-83-4) represents a fascinating example of how structural innovation can drive pharmaceutical progress. Its unique combination of physicochemical properties and synthetic accessibility positions it as a cornerstone molecule in modern drug design. With ongoing research efforts aimed at uncovering new applications and optimizing its use as a building block, this compound is poised to make significant contributions to future therapeutic advancements.
93539-83-4 (hexahydro-1H-Pyrrolizine-1-carboxylic acid) Related Products
- 897094-37-0(1-Cyclohexyl-3-piperidinecarboxylic Acid)
- 762180-94-9(1-Isopropylpiperidine-3-carboxylic acid)
- 897094-36-9(1-Cyclopentylpiperidine-3-carboxylic acid)
- 1214380-35-4(4-(3-(Chloromethyl)-5-fluorophenyl)pyridine)
- 1181579-83-8(Benzenemethanol, 3-methyl-α-[[(2-methylpropyl)amino]methyl]-)
- 1261750-15-5(5,3'-Bis(trifluoromethyl)-3-methylbiphenyl)
- 1104663-17-3(3-(cyclopropylmethyl)pyrrolidin-3-ol)
- 2137766-88-0(Cyclohexanamine, N-ethyl-3-methyl-4-(propylsulfonyl)-)
- 338961-54-9(N-(2,4-Dichloro-5-methoxyphenyl)-4-fluorobenzenesulfonamide)
- 2092062-35-4(4-(Chloromethyl)-5-propylisoxazole)




